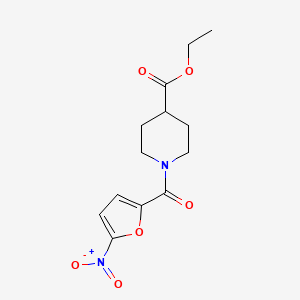
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves microwave-assisted methods, providing a solvent-free approach for generating these compounds efficiently. For example, Schiff's bases containing a thiadiazole scaffold can be synthesized under microwave irradiation, showcasing a method that could potentially be applied or adapted for the synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. These methods highlight the importance of microwave-assisted synthesis in producing thiadiazole derivatives with relevant biological properties (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds, as demonstrated in studies where thiadiazole derivatives were synthesized and structurally confirmed. Molecular docking studies can also predict the probable mechanism of action, suggesting a framework for understanding the molecular structure of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide and its interactions at the molecular level (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, such as the dehydrosulfurization of hydrazinecarbothioamide to produce thiadiazole derivatives. The versatility in chemical reactions enables the synthesis of diverse derivatives, potentially including N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. The reactivity of thiadiazole compounds allows for the development of novel compounds with significant biological activities (Pavlova et al., 2022).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including melting points, solubility, and crystalline structure, can be determined through X-ray crystallography and other analytical methods. The crystalline structure analysis provides insight into the stability and interactions of these molecules, which is crucial for understanding their behavior in biological systems (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as their reactivity, stability, and interaction with biological molecules, are key to their biological activities. Studies on thiadiazole derivatives often explore their potential as inhibitors or activators of certain biological pathways, providing a basis for understanding the chemical properties of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide (Mert et al., 2016).
Propriétés
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)12-17-21-22-19(24-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBWSJZCFSYIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)


![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5673624.png)
![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)



![N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)
![{(3R*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5673664.png)